molecular formula C14H10N2O2 B186844 2-[(4-Nitrophenyl)ethynyl]aniline CAS No. 157869-12-0

2-[(4-Nitrophenyl)ethynyl]aniline

Cat. No. B186844
M. Wt: 238.24 g/mol
InChI Key: JCJSOROVNUFQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Nitrophenyl)ethynyl]aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as NPEA and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The exact mechanism of action of 2-[(4-Nitrophenyl)ethynyl]aniline is not fully understood. However, it has been suggested that this compound works by binding to specific sites on proteins and altering their conformation. This, in turn, affects the protein's activity and function.

Biochemical And Physiological Effects

2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-[(4-Nitrophenyl)ethynyl]aniline in lab experiments is its fluorescent properties, which make it easy to detect and measure. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling it.

Future Directions

There are several future directions for the use of 2-[(4-Nitrophenyl)ethynyl]aniline in scientific research. One potential application is in the development of new drugs that target specific proteins. This compound can be used to screen potential drug candidates and to study their mechanism of action. Another potential application is in the study of protein-protein interactions. This compound can be used to develop new assays for detecting and measuring these interactions. Finally, this compound can be used to study the role of specific enzymes in disease processes, which can lead to the development of new therapies.

Synthesis Methods

The synthesis of 2-[(4-Nitrophenyl)ethynyl]aniline involves the reaction of 4-nitrophenylacetylene with aniline in the presence of a palladium catalyst. The reaction takes place through a Sonogashira coupling reaction, which is a widely used method for the synthesis of aryl alkynes. The final product obtained is a yellow crystalline solid with a melting point of 154-156 °C.

Scientific Research Applications

2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various scientific research applications. One of the major applications is in the field of biochemistry, where it is used as a fluorescent probe for detecting protein-protein interactions. This compound has also been found to be useful in the study of enzyme kinetics and drug-receptor interactions.

properties

CAS RN

157869-12-0

Product Name

2-[(4-Nitrophenyl)ethynyl]aniline

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethynyl]aniline

InChI

InChI=1S/C14H10N2O2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-4,6-7,9-10H,15H2

InChI Key

JCJSOROVNUFQFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N

solubility

1.1 [ug/mL]

Origin of Product

United States

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